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molecular formula C14H8N2O6 B1596978 1,2-Bis(4-nitrophenyl)ethane-1,2-dione CAS No. 6067-45-4

1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Cat. No. B1596978
M. Wt: 300.22 g/mol
InChI Key: YRKNWVLBLGRGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552195B1

Procedure details

Into a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel and nitrogen inlet, 2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone (15.0 g, 36.9 mmol) was dissolved in DMSO (dimethyl sulfoxide) (150 mL) and stirred until the solution become homogeneous. Then, hydrobromic acid (48%, 50 mL) was added through dropping funnel and stirred at 60° C. During this process, light yellow crystals were separated from the reaction mixture. After the reaction mixture had been allowed to cool down on its own, the crystals were collected by suction filtration, 10.1 g (91% yield), mp 211-212° C. Anal. Calcd. for C21H12N4O6: C, 56.01%; H, 2.69%; N, 9.33%; O, 31.97%. Found: C, 55.75%; H, 2.50%; N, 9.30%; O, 33.98%: FT-IR (KBr, cm−1): 1347, 1527, 1682. Mass spectrum (m/e): 282 (M+, 100% relative abundance). 1H-NMR (DMSO-d6, δ in ppm): 8.27-8.30 (dd, 4H, Ar), 8.41-8.44 (dd, 4H, Ar). 13C-NMR (DMSO-d6, δ in ppm) 123.94, 131.66, 136.81, 150.75, 190.06.
Name
2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH:10]([C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=1)[C:11]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1)=[O:12])(=O)C1C=CC=CC=1.Br>CS(C)=O>[N+:19]([C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:10]([C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[CH:24][CH:23]=2)=[O:9])=[O:12])=[CH:14][CH:15]=1)([O-:21])=[O:20]

Inputs

Step One
Name
2-benzoyloxy-1,2-bis(4-nitrophenyl)ethanone
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirred until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
stirred at 60° C
CUSTOM
Type
CUSTOM
Details
During this process, light yellow crystals were separated from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool down on its own
FILTRATION
Type
FILTRATION
Details
the crystals were collected by suction filtration, 10.1 g (91% yield), mp 211-212° C

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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